(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with benzyl groups, and one of these benzyl groups is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Rings: The piperidine rings can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Benzylation: The piperidine rings are then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Bromination: One of the benzyl groups is selectively brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methanone Formation: The final step involves the formation of the methanone bridge by reacting the brominated benzylpiperidine with a suitable methanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a secondary alcohol.
Substitution: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, forming new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Secondary alcohols
Substitution: Substituted benzyl derivatives
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.
Properties
Molecular Formula |
C25H31BrN2O |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(3-bromophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31BrN2O/c26-24-10-4-8-22(17-24)18-27-13-5-9-23(19-27)25(29)28-14-11-21(12-15-28)16-20-6-2-1-3-7-20/h1-4,6-8,10,17,21,23H,5,9,11-16,18-19H2 |
InChI Key |
PPWMVZLWOMZRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Br)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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